REACTION_CXSMILES
|
[C:1]1([C:7]2[C:11]([CH2:12][OH:13])=[CH:10][O:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[C:1]1([C:7]2[C:11]([CH:12]=[O:13])=[CH:10][O:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
458 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=COC=C1CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=COC=C1CO
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
46 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Residue was filtered through silica
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica using 10% ethyl ether/hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |